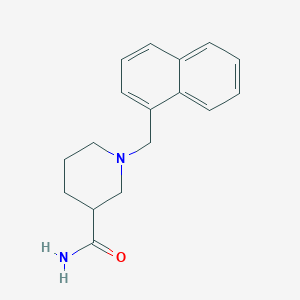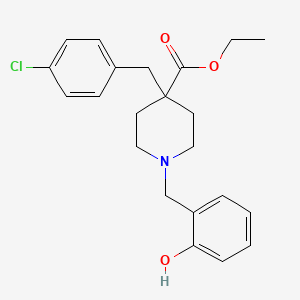![molecular formula C21H21N3O2S B5015695 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, also known as MMPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPTA is a thioacetamide derivative that belongs to the class of pyrimidine-based compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in lab experiments include its high potency and efficacy in inhibiting cancer cell growth and proliferation. However, the limitations of using this compound include its potential toxicity and adverse effects on normal cells, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, including the development of more potent and selective analogs of this compound for cancer therapy. Further studies are also needed to investigate the potential use of this compound in combination with other chemotherapeutic agents for enhanced efficacy. Additionally, studies are needed to investigate the potential use of this compound in other disease conditions, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide involves the reaction between 2-amino-4-methyl-6-phenylpyrimidine and 2-(chloromethyl)-3-methoxy-5-methylbenzene thiol. The reaction is carried out in the presence of a base and a solvent, and the product is obtained through purification and isolation.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-9-10-19(26-3)18(11-14)23-20(25)13-27-21-22-15(2)12-17(24-21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYZFZFLCRTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-morpholinylsulfonyl)phenyl]-N-1-naphthyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B5015612.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)




![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5015644.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
![ethyl 2-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015672.png)


![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5015702.png)